Diisopropylzinc

Overview

Description

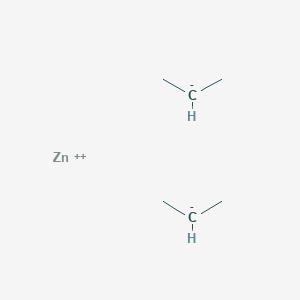

Diisopropylzinc is an organozinc compound with the chemical formula ZnC6H14 . It is a key reagent in the Soai reaction, which is both autocatalytic and enantiospecific . This chemical is pyrophoric, meaning it can burst into flame in air or in contact with water . It is generally packaged in toluene .

Synthesis Analysis

Diisopropylzinc is used as a reagent in various organic asymmetric syntheses . For instance, it has been used in the asymmetric synthesis of 6-helicene, 5-helicene, and enantiomerically enriched 5-pyrimidyl alkanol .Molecular Structure Analysis

The molecular formula of Diisopropylzinc is C6H14Zn . It has an average mass of 151.584 Da and a monoisotopic mass of 150.038696 Da .Chemical Reactions Analysis

Diisopropylzinc is a key reagent in the Soai reaction, which is both autocatalytic and enantiospecific . The Soai reaction is a transformation capable of effectively increasing the chirality of a catalyst . In this reaction, chiral alcohol is a product of the alkylation of pyrimidinyl aldehyde with diisopropyl zinc, followed by acidic hydrolysis .Physical And Chemical Properties Analysis

Diisopropylzinc has a molar mass of 151.56 g/mol . It is a pyrophoric chemical, meaning it can burst into flame in air or in contact with water . It is generally packaged in toluene .Scientific Research Applications

Formation of Zinc Enolate Equivalents

Diisopropylzinc is highly efficient in forming zinc enolate equivalents from iodoacetates, enabling the synthesis of β-hydroxy esters with aldehydes and ketones in high yields (Sato, Takizawa, & Soai, 2000).

Crystal Structure Analysis

The first crystal structure of a diisopropylzinc complex, specifically a tetramethylethylenediamine adduct, reveals the atom's distorted tetrahedral geometry, enhancing our understanding of its molecular interactions (Lennartson, Hedström, & Håkansson, 2007).

Chemoselective Addition

Diisopropylzinc shows unusual chemoselective addition to certain compounds, resulting in quaternary carbon-containing adducts. This specificity is valuable in synthetic chemistry for creating precise molecular configurations (Tanji, Shibata, Sato, & Soai, 2001).

Asymmetric Autocatalysis

In specific autocatalytic reactions, diisopropylzinc can act as a catalytic chirally self-replicating molecule. This application is particularly relevant in the field of asymmetric synthesis (Soai, Hayase, & Takai, 1995).

Synthesis of Steroidal Compounds

Diisopropylzinc aids in the asymmetric isopropylation of steroidal aldehydes, yielding important synthetic intermediates like hydroxycholesterols with high diastereoselectivities. This process is crucial for producing complex molecules such as vitamin derivatives (Okamoto, Tabe, Fujii, & Tanaka, 1995).

Mechanistic Insights into Catalytic Reactions

Studies on diisopropylzinc provide insights into the mechanisms of asymmetric autocatalysis, contributing to our understanding of organic chemistry and chiral amplification processes (Brown, Gridnev, & Klankermayer, 2008).

Enhancing Enantioselectivity

Research on diisopropylzinc has led to the development of novel materials like helical silica, which enhance enantioselectivity in certain reactions, pushing the boundaries of asymmetric synthesis (Sato, Kadowaki, Urabe, Jung, Ono, Shinkai, & Soai, 2003).

Mechanism of Action

Safety and Hazards

Future Directions

The Soai reaction, in which Diisopropylzinc is a key reagent, has profoundly impacted chemists’ perspective of chiral symmetry breaking, absolute asymmetric synthesis, and its role in the origin of biological homochirality . Future research may continue to explore the mechanisms of these reactions and their implications for our understanding of the evolution of homochiral life .

properties

IUPAC Name |

zinc;propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H7.Zn/c2*1-3-2;/h2*3H,1-2H3;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRLYMSHUDNORBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[CH-]C.C[CH-]C.[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diisopropylzinc | |

CAS RN |

625-81-0 | |

| Record name | 625-81-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diisopropylzinc | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KRU2V5BVQ3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol](/img/structure/B128022.png)